molecular formula C21H17NO5 B2804254 3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate CAS No. 690641-18-0

3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate

Cat. No.: B2804254
CAS No.: 690641-18-0
M. Wt: 363.369
InChI Key: KYDAOHMAIVPYQA-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a furan ring, a naphthofuran core, and an acetate group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthofuran core, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Reduced naphthofuran derivatives.

    Substitution: Halogenated naphthofuran compounds.

Scientific Research Applications

3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Naphtho[1,2-b]furan derivatives: These compounds share the naphthofuran core and exhibit similar biological activities.

    Furan derivatives: Compounds like 2-furoic acid and its derivatives are structurally related and have comparable chemical reactivity.

Uniqueness

3-((Furan-2-ylmethyl)carbamoyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

IUPAC Name

[3-(furan-2-ylmethylcarbamoyl)-2-methylbenzo[g][1]benzofuran-5-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-12-19(21(24)22-11-14-6-5-9-25-14)17-10-18(27-13(2)23)15-7-3-4-8-16(15)20(17)26-12/h3-10H,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDAOHMAIVPYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)OC(=O)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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